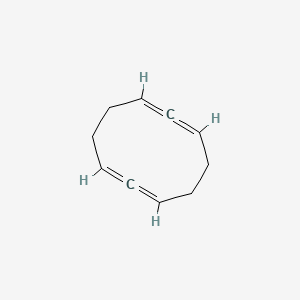

1,2,6,7-Cyclodecatetraene

Description

Properties

CAS No. |

30154-99-5 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.20 g/mol |

InChI |

InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1,5-6,10H,2,4,7,9H2 |

InChI Key |

ADAQQPDXZURMQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C=CCCC=C=C1 |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of cycloalkatetraenes such as this compound typically involves the formation of conjugated polyene rings through controlled dehydrogenation, ring expansion, or radical-mediated processes. The challenges include controlling the regioselectivity of double bonds and avoiding polymerization or side reactions due to the high reactivity of conjugated dienes.

Synthesis via Radical-Mediated Gas-Phase Reactions

A recent and innovative approach to the preparation of cycloalkatetraenes involves gas-phase radical reactions. In particular, the bimolecular reaction of methylidyne radicals (CH) with cyclic olefins such as 1,3,5-cycloheptatriene has been shown to produce cyclooctatetraene and its derivatives through ring expansion and isomerization mechanisms.

Mechanism: The methylidyne radical adds to the olefinic π-electron system of 1,3,5-cycloheptatriene, leading to an intermediate radical species (1,3,5-cyclooctatrien-7-yl radical). This intermediate undergoes unimolecular decomposition to yield 1,3,5,7-cyclooctatetraene and related isomers.

Relevance to this compound: Similar radical addition and ring expansion strategies could be adapted for the synthesis of this compound by selecting appropriate cyclic precursors and reaction conditions, although direct experimental reports on this exact compound are limited.

Experimental Setup: Crossed molecular beam experiments with photodissociation-generated methylidyne radicals have demonstrated the feasibility of this approach under single collision conditions, allowing for clean formation of cycloalkatetraenes with minimal side products.

Computational Support: Density Functional Theory (DFT) calculations and composite model chemistry methods (e.g., G3(MP2,CC)) have been used to optimize the geometries and energetics of intermediates and transition states, confirming the thermodynamic favorability of the ring expansion pathways leading to cycloalkatetraenes.

Oxidative Conversion of Cycloalkadienyl Dianions

Another well-established method for synthesizing cycloalkatetraenes involves the oxidation of dianionic species derived from cycloalkadienes.

Procedure: Starting from cyclooctadiene derivatives, treatment with strong bases such as n-butyllithium in the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) generates dianions of the formula [Li(TMEDA)]₂C₈H₈. These dianions can be oxidized to yield cyclooctatetraene.

Oxidizing Agents: Various oxidants have been employed, including cadmium chloride, mercuric chloride, iodine, dry oxygen, and di-tert-butyl peroxide. However, many of these reagents are toxic or hazardous.

Improved Method: A recent convenient one-pot synthesis uses 1,2-dibromoethane as a mild and efficient oxidizing agent for the dianion, producing cyclooctatetraene in good yields (approximately 62%) with straightforward purification steps.

Potential Adaptation: While this method is directly reported for cyclooctatetraene, analogous dianionic intermediates derived from cyclodecatetraene precursors could be similarly oxidized to obtain this compound, although specific literature on this adaptation is scarce.

Catalytic Hydrogenation and Dehydrogenation Routes

Hydrogenation of Cycloalkatetraenes: Industrial and laboratory methods often employ catalytic hydrogenation of cycloalkatetraenes to produce cycloalkanes. Conversely, controlled dehydrogenation can regenerate cycloalkatetraenes from cycloalkanes or partially saturated precursors.

Catalysts: Supported nickel catalysts with controlled pore sizes and surface areas have been used to hydrogenate cycloalkatetraenes effectively, with sintered kieselguhr supports enhancing catalyst performance.

Relevance to this compound: Catalytic dehydrogenation of cyclodecane derivatives or selective hydrogenation of polyunsaturated precursors could be explored to synthesize or purify this compound, although direct reports are limited.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The gas-phase radical approach provides a mechanistically rich and environmentally cleaner route to cycloalkatetraenes, with computational studies supporting the observed product distributions and energetics.

The dianion oxidation method remains a practical laboratory-scale synthesis, especially with the use of 1,2-dibromoethane as a safer oxidizing agent compared to heavy metal salts.

Catalytic hydrogenation and dehydrogenation methods are more industrially oriented but require careful control of catalyst properties and reaction conditions to achieve high purity and yield.

Direct synthetic routes specifically targeting this compound are less documented compared to cyclooctatetraene, indicating a potential area for further research and method development.

Chemical Reactions Analysis

1,2,6,7-Cyclodecatetraene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of epoxides or diketones.

Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the formation of cyclodecane.

Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane , and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions include epoxides, diketones, cyclodecane, and halogenated cyclodecatetraenes .

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 1,2,6,7-Cyclodecatetraene derivatives is in the development of organic light-emitting diodes (OLEDs). The compound can serve as a component in the electron transporting layer (ETL) of OLEDs. Research has shown that derivatives of cyclodecatetraene can enhance the efficiency and brightness of OLEDs, making them viable alternatives to traditional LCD technology. The synthesis of these derivatives typically yields high purity and efficiency rates, often exceeding 75% isolated yields from commercially available starting materials .

Table 1: Properties of Cyclodecatetraene Derivatives in OLEDs

| Property | Value |

|---|---|

| Yield | >75% isolated yield |

| Electron mobility | High |

| Brightness | Enhanced |

| Lifespan | Comparable to LCDs |

Medicinal Chemistry Applications

Bioactive Compounds

Recent studies have highlighted the potential of cyclodecatetraene derivatives as bioactive compounds. For instance, research indicates that certain analogs exhibit significant inhibition of vitamin K epoxide reductase (VKOR), which is crucial for anticoagulant therapies. The potency of these compounds suggests their potential use in developing new anticoagulant drugs .

Case Study: VKOR Inhibition

In a controlled study using HEK293 reporter cells, it was found that specific cyclodecatetraene derivatives demonstrated an eight-fold increase in VKOR inhibition compared to traditional warfarin. This finding opens avenues for more effective anticoagulant medications with potentially fewer side effects .

Agricultural Applications

Pesticidal Properties

Cyclodecatetraene derivatives have also been investigated for their pesticidal properties. A study evaluated the efficacy of these compounds against scabies mites and found that certain derivatives exhibited higher mortality rates compared to traditional treatments. This suggests that cyclodecatetraene could be developed into effective agricultural pesticides or acaricides .

Table 2: Efficacy of Cyclodecatetraene Derivatives Against Scabies Mites

| Compound | Mortality Rate (%) | Time (hours) |

|---|---|---|

| Benzyl Benzoate | 100 | 5 |

| Cyclodecatetraene Derivative A | 75 | 8 |

| Cubane Analog | Lower than COT | 24 |

Mechanism of Action

The mechanism by which 1,2,6,7-Cyclodecatetraene exerts its effects involves its ability to participate in conjugated π-electron systems , which allows it to undergo various chemical transformations. The molecular targets and pathways involved include interaction with transition metal catalysts and formation of coordination complexes that facilitate its reactivity in different chemical environments .

Comparison with Similar Compounds

Structural and Thermodynamic Comparison

The following table compares 1,2,6,7-Cyclodecatetraene with 1,3,5,7-Cyclooctatetraene (COT), a well-studied cyclic polyene:

Key Differences and Implications

Conjugation and Stability :

- COT’s conjugated double bonds allow for partial aromaticity in certain states, whereas this compound’s isolated double bonds limit electron delocalization, resulting in higher reactivity .

- The 10-membered ring of this compound reduces steric strain compared to COT’s smaller, highly strained 8-membered structure .

Thermochemical Data Availability :

- Detailed thermochemical parameters (e.g., sublimation enthalpy) are available for this compound via NIST-compiled data , while COT’s properties are less documented in the provided evidence .

Stereochemical Complexity :

Degradation and Environmental Behavior

For example, fungal degradation of 1,2,6,7-tetraCDD by Phlebia lindtneri occurs faster than for 2,3,7-triCDD, highlighting the role of substituent geometry . Though unrelated to hydrocarbon cyclodecatetraenes, these findings underscore the broader principle that molecular topology significantly influences reactivity.

Data Tables

Biological Activity

1,2,6,7-Cyclodecatetraene (C10H10) is a polycyclic compound with unique structural features that have garnered interest in medicinal chemistry and biological research. Its biological activities, particularly in antiviral and anticancer applications, are under investigation. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cyclic structure containing four double bonds. This unique arrangement contributes to its reactivity and potential interactions with biological targets. The compound can undergo various transformations that may enhance its bioactivity.

Antiviral Activity

Recent studies have explored the antiviral properties of cyclodecatetraene derivatives. For instance, compounds derived from cyclodecatetraene have shown promising activity against herpes simplex virus type 1 (HSV-1). In vitro assays indicated that certain derivatives exhibited significant inhibition of viral replication at low micromolar concentrations. The mechanism of action appears to involve interference with viral entry and replication processes .

Table 1: Antiviral Efficacy of Cyclodecatetraene Derivatives

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.8 | Inhibition of HSV-1 replication |

| COT-derivative A | 0.5 | Viral entry inhibition |

| COT-derivative B | 1.2 | Post-infection treatment |

Cytotoxicity and Anticancer Activity

Cytotoxicity assays have been conducted to evaluate the potential anticancer effects of cyclodecatetraene derivatives. These studies have shown that some derivatives possess significant cytotoxic activity against various cancer cell lines. For example, a derivative demonstrated an IC50 value of 37 ng/ml against breast cancer cells (MCF7), indicating strong anticancer potential .

Table 2: Cytotoxic Activity of Cyclodecatetraene Derivatives

| Compound | Cell Line | IC50 (ng/ml) | Reference |

|---|---|---|---|

| COT-derivative A | MCF7 | 37 | |

| COT-derivative B | MM96L | 73 | |

| Pirfenidone | Various | >100 |

The mechanisms underlying the biological activities of cyclodecatetraene derivatives are multifaceted:

- Viral Inhibition : Derivatives may inhibit viral enzymes or interfere with the viral lifecycle.

- Cytotoxicity : The compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular metabolism.

Case Studies

A notable study involved the synthesis and evaluation of cyclodecatetraene analogs for their antiviral properties against HSV-1. The results indicated that modifications to the cyclodecatetraene structure could significantly enhance antiviral efficacy while maintaining low cytotoxicity against human cells .

Another case study focused on the use of cyclodecatetraene derivatives as potential treatments for idiopathic pulmonary fibrosis (IPF). The findings suggested that these compounds could serve as effective alternatives to existing therapies like pirfenidone without the associated side effects .

Q & A

Q. Methodological Insight :

- Intermediate stabilization : Use bulky substituents or coordinating solvents (e.g., THF) to reduce strain-induced reactivity.

- Characterization : Employ cryogenic NMR and UV-Vis spectroscopy to track transient intermediates.

How can computational chemistry (e.g., DFT) predict the electronic properties of this compound, and how do these predictions align with experimental data?

Advanced Research Question

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model the molecule’s π-conjugation and transannular interactions. However, discrepancies often arise between computed HOMO-LUMO gaps and experimental photoelectron spectra due to dynamic electron correlation effects not fully captured by standard DFT .

Q. Methodological Insight :

- Validation : Compare computed ionization potentials (e.g., via Koopmans’ theorem) with He(I) photoelectron spectroscopy data. Adjust basis sets or include post-Hartree-Fock methods (e.g., MP2) for improved accuracy .

How do researchers reconcile conflicting spectral data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Question

Contradictions in spectral data often stem from dynamic conformational changes or solvent effects. For example, NMR peak broadening at room temperature may indicate rapid interconversion between conformers, resolved via variable-temperature NMR. IR absorption discrepancies can arise from solvent polarity affecting vibrational modes.

Q. Methodological Insight :

- Resolution : Use low-temperature NMR (< –40°C) to "freeze" conformers.

- Cross-validation : Pair IR with Raman spectroscopy to distinguish solvent artifacts from intrinsic molecular vibrations .

What factors govern the thermodynamic stability of this compound, and how can these be experimentally quantified?

Basic Research Question

Stability is influenced by ring strain, conjugation efficiency, and transannular interactions. Calorimetry (e.g., DSC) measures enthalpy changes during decomposition, while computational strain energy calculations provide complementary data.

Q. Methodological Insight :

- Quantification : Compare experimental decomposition temperatures with computed strain energies (e.g., via homodesmotic reactions).

- Resonance stabilization : Analyze UV-Vis spectra to assess π-orbital overlap and conjugation .

Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure, and what are their limitations?

Basic Research Question

Key techniques include:

- He(I) Photoelectron Spectroscopy : Directly probes ionization potentials of π-electrons but requires ultra-high vacuum conditions.

- UV-Vis Spectroscopy : Identifies conjugation length but lacks resolution for overlapping transitions.

- NMR : Detects ring current effects but struggles with paramagnetic intermediates.

Q. Methodological Insight :

- Complementary use : Pair X-ray crystallography (for geometry) with DFT-predicted spectra to resolve ambiguities .

How can researchers systematically review literature on this compound to identify gaps in synthesis or application studies?

Basic Research Question

Use structured databases (e.g., SciFinder, Web of Science) with search terms like "this compound AND synthesis" or "transannular interactions." Filter results by citation count to prioritize foundational studies (e.g., Bohm and Gleiter’s 1978 photoelectron analysis). Avoid non-peer-reviewed sources (e.g., BenchChem) .

Q. Methodological Insight :

- Gap analysis : Create a matrix of reported methods (e.g., precursors, catalysts) vs. outcomes (yield, stability) to highlight underexplored areas .

What experimental design principles are critical for studying this compound’s reactivity in novel applications (e.g., supramolecular chemistry)?

Advanced Research Question

Design must account for:

- Air sensitivity : Use Schlenk lines or gloveboxes for handling.

- Kinetic control : Optimize reaction times to prevent decomposition (e.g., via in-situ FTIR monitoring).

- Substrate scope : Test reactivity with electron-deficient vs. electron-rich partners to map electronic effects.

Q. Methodological Insight :

- Safety protocols : Refer to SDS guidelines for handling reactive polyenes (e.g., toxicity testing) .

How can regioselectivity challenges in functionalizing this compound be addressed using modern catalytic methods?

Advanced Research Question

Regioselectivity is influenced by orbital orientation (e.g., Fukui indices). Transition-metal catalysts (e.g., Pd(0)) can direct functionalization to less strained positions. For example, Suzuki-Miyaura coupling at terminal carbons avoids destabilizing the core.

Q. Methodological Insight :

- Computational guidance : Use DFT to predict reactive sites before experimental trials.

- Catalyst screening : Test ligands (e.g., bulky phosphines) to modulate selectivity .

What mechanistic insights can be gained from kinetic studies of this compound’s thermal or photochemical reactions?

Advanced Research Question

Arrhenius plots of thermal decomposition rates reveal activation barriers, while laser flash photolysis uncovers short-lived intermediates (e.g., diradicals). Discrepancies between experimental and computed activation energies may indicate unaccounted transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.